molecular formula C₁₄H₁₂D₄N₂O B1153408 N-(2-Aminoethyl)-1-naphthylacetamide-d4

N-(2-Aminoethyl)-1-naphthylacetamide-d4

Cat. No.: B1153408
M. Wt: 232.31
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Aminoethyl)-1-naphthylacetamide-d4 is a deuterated stable isotope analog of N-(2-Aminoethyl)-1-naphthylacetamide, which is a known metabolite of the pharmaceutical compound Naphazoline . This labeled compound serves as a critical internal standard in quantitative mass spectrometry, particularly in LC/MS/MS methods for residue analysis in complex matrices like food samples . Its application ensures high-quality data by improving accuracy and precision in analytical results, facilitating method validation for monitoring compliance with safety regulations such as maximum residue levels (MRLs) . Beyond analytical chemistry, it has also been identified as a strong collector for the mineral pyrophyllite . With a molecular weight of 232.31 g/mol, this chemical should be stored refrigerated at 2-8°C to maintain stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₁₄H₁₂D₄N₂O

Molecular Weight

232.31

Synonyms

N-(2-Aminoethyl)-1-naphthaleneacetamide-d4;  N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide-d4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of N-(2-Aminoethyl)-1-naphthylacetamide-d4 can be contextualized through comparisons with analogous compounds, as detailed below.

Structural Analogs and Deuterated Derivatives

Non-Deuterated Parent Compound: The non-deuterated form, N-(2-Aminoethyl)-1-naphthylacetamide, shares identical chemical functionality but lacks isotopic labeling. Key differences include:

  • Molecular Weight : The deuterated variant has a marginally higher molecular weight (~4 atomic mass units), affecting chromatographic retention times .
  • Metabolic Stability : Deuterium substitution reduces metabolic degradation rates, making the deuterated form preferable in tracer studies .

Deuterated vs. Non-Deuterated Derivatives:

Property This compound Non-Deuterated Analog
Molecular Weight (g/mol) ~264.3 ~260.3
Stability Enhanced metabolic resistance Standard stability
Detection Sensitivity High (MS/NMR) Moderate
Regulatory Status Controlled product Less restricted

Aromatic Substitution Variants

N-[(4-Nitro-phenyl)-(2-hydroxy-naphthalen-1-yl)-methyl]-acetamide :
This compound (Table 2, entry 4 in ) differs in aromatic substitution:

  • Substituents: Features nitro (NO₂) and hydroxyl (OH) groups on the phenyl and naphthyl rings, respectively.
  • Polarity : Increased polarity due to electron-withdrawing nitro and electron-donating hydroxyl groups, enhancing solubility in polar solvents compared to the target compound .
  • Applications : Likely used in dye synthesis or photochemical studies, contrasting with the deuterated compound’s analytical focus .

Acetamide, N-(4-aminophenyl): A simpler analog with a phenyl ring and primary amine:

  • Structure: Lacks the naphthyl group and aminoethyl chain, reducing steric bulk.
  • Reactivity: The free amine enables conjugation reactions (e.g., peptide coupling), whereas the aminoethyl group in the target compound supports secondary functionalization .

Handling and Stability Considerations

Deuterated compounds like this compound require specialized handling due to their short shelf life and regulatory constraints, unlike non-deuterated analogs or structurally unrelated aminoethyl derivatives .

Q & A

Q. What are the recommended synthetic routes for N-(2-Aminoethyl)-1-naphthylacetamide-d₄, and how does deuteration impact the reaction conditions?

The synthesis typically involves coupling 1-naphthylacetic acid derivatives with deuterated ethylenediamine analogs. A common approach is to use carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) under anhydrous conditions. Deuteration at specific positions (e.g., the ethylenediamine backbone) requires careful control of deuterium sources (e.g., D₂O or deuterated solvents) to ensure isotopic purity . Reaction monitoring via LC-MS or ¹H/²H NMR is critical to confirm deuteration efficiency and avoid proton-deuterium exchange side reactions.

Q. Which spectroscopic and analytical techniques are essential for characterizing N-(2-Aminoethyl)-1-naphthylacetamide-d₄?

  • NMR Spectroscopy : ¹H NMR identifies non-deuterated protons (e.g., naphthyl ring protons), while ²H NMR or ¹³C NMR validates deuterium incorporation in the ethylenediamine moiety .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic distribution patterns.
  • X-ray Crystallography : Resolves spatial arrangement, particularly useful for studying hydrogen-bonding interactions in crystalline forms .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, with decomposition profiles compared to non-deuterated analogs to evaluate isotopic effects on thermal behavior .

Q. How does deuteration affect the compound’s stability under varying pH and temperature conditions?

Deuteration can enhance metabolic stability in biological systems due to the kinetic isotope effect (KIE). For in vitro studies, stability assays should include:

  • pH-Dependent Degradation : Monitor hydrolysis rates in buffers (pH 2–10) via HPLC.
  • Thermal Stability : Use TGA/DSC to compare decomposition temperatures between deuterated and non-deuterated forms. For example, non-deuterated N-(2-aminoethyl)oleamide analogs show sharp decomposition above 300°C, while deuterated variants may exhibit shifted endothermic peaks due to altered bond strengths .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for N-(2-Aminoethyl)-1-naphthylacetamide analogs?

Discrepancies in bioactivity (e.g., receptor binding affinity) may arise from isotopic substitution or impurities. Methodological recommendations:

  • Isotopic Purity Validation : Use ²H NMR or isotope ratio MS to confirm deuteration levels >98%.
  • Binding Assays : Perform competitive radioligand displacement studies (e.g., NMDA receptor assays) with strict controls for solvent deuterium effects .
  • Computational Modeling : Compare deuterated/non-deuterated analogs via molecular dynamics simulations to predict steric or electronic changes affecting target interactions .

Q. What experimental strategies optimize the use of N-(2-Aminoethyl)-1-naphthylacetamide-d₄ as a probe in molecular interaction studies?

  • Isotope-Edited Spectroscopy : Use ¹H-¹⁵N HSQC NMR to track deuterium-induced chemical shift perturbations in protein-ligand complexes .
  • Deuterium Tracing : In metabolic studies, employ LC-MS/MS to trace deuterium retention in metabolites, identifying metabolic soft spots .
  • Crystallographic Studies : Co-crystallize with target proteins (e.g., enzymes or receptors) to visualize deuterium’s impact on binding geometry .

Q. How can thermal analysis (TGA/DSC) data be interpreted to infer mesophasic behavior in gels or composites containing this compound?

  • Phase Transitions : Compare DSC thermograms of gels (e.g., mustard oil gels with N-(2-aminoethyl)oleamide) to identify mesophasic transitions (e.g., smectic-to-isotropic). Sharp endothermic peaks near 300°C suggest structural reorganization .
  • Decomposition Kinetics : Use Flynn-Wall-Ozawa analysis on TGA data to calculate activation energy (Eₐ) differences between deuterated/non-deuterated forms, revealing isotopic effects on thermal degradation .

Methodological Challenges and Solutions

Q. What are common pitfalls in synthesizing deuterated acetamide derivatives, and how can they be mitigated?

  • Isotopic Scrambling : Use aprotic deuterated solvents (e.g., DMF-d₇) and avoid protic conditions to minimize H/D exchange.
  • Byproduct Formation : Purify intermediates via column chromatography (silica gel, deuterated methanol eluent) and validate via ¹H NMR .

Q. How to address low solubility of N-(2-Aminoethyl)-1-naphthylacetamide-d₄ in aqueous buffers for biological assays?

  • Co-solvent Systems : Use DMSO-d₆/water mixtures (<5% DMSO) to maintain deuterium integrity while enhancing solubility.
  • Micelle Encapsulation : Employ non-ionic surfactants (e.g., polysorbate 80) to solubilize the compound without interfering with deuterium labeling .

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